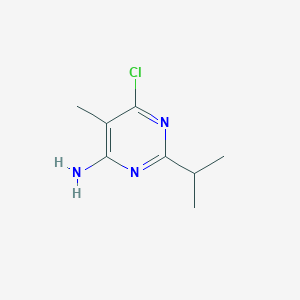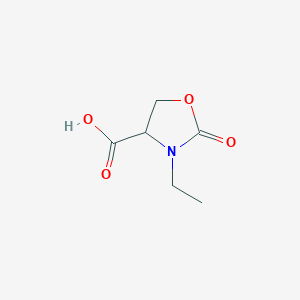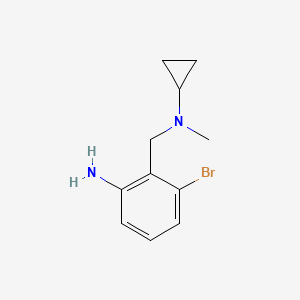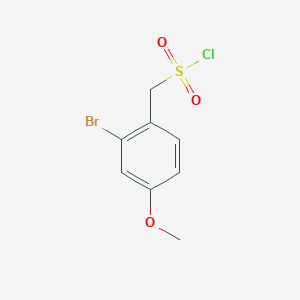![molecular formula C11H21NO B15258076 5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B15258076.png)
5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by its bicyclic structure, which includes a bicyclo[6.1.0]nonane core with an ethylamino group at the 5-position and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common approach is to start with a suitable bicyclic precursor and introduce the ethylamino and hydroxyl groups through a series of chemical reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve efficiency, reduce costs, and ensure consistent quality. This could include the use of automated synthesis equipment and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic core or the functional groups.
Substitution: The ethylamino group can participate in substitution reactions to introduce other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bicyclic core provides structural stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.3.0]nonene nucleoside analogues: These compounds have a similar bicyclic core but differ in their functional groups and biological activities.
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: This compound has a similar bicyclic structure but includes a strained alkyne group, making it useful for bioorthogonal reactions
Uniqueness
5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
5-(ethylamino)bicyclo[6.1.0]nonan-4-ol |
InChI |
InChI=1S/C11H21NO/c1-2-12-10-5-3-8-7-9(8)4-6-11(10)13/h8-13H,2-7H2,1H3 |
InChI Key |
CIZZPLKTZUJNID-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCC2CC2CCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B15258002.png)

![4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B15258028.png)



![Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B15258055.png)




![1-Oxa-8-thiaspiro[4.5]decan-4-amine](/img/structure/B15258087.png)
